7-O-(Triethylsilyl) Baccatin III

Descripción general

Descripción

7-O-(Triethylsilyl) Baccatin III: is a synthetic intermediate used in the synthesis of taxol, a well-known anticancer drug. This compound is derived from baccatin III, a natural product obtained from the needles of the yew tree (Taxus species). While baccatin III itself is traditionally considered inactive, its derivatives, including this compound, have shown significant biological activities, particularly in the field of cancer research .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of 7-O-(Triethylsilyl) Baccatin III typically involves the chemical modification of baccatin IIIThis is achieved through a series of protection and deprotection steps, where the hydroxyl group at the 7-O position is protected with a triethylsilyl group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves obtaining baccatin III from natural sources, such as the needles of the yew tree, followed by chemical modification to introduce the triethylsilyl group. The reaction conditions are optimized to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: 7-O-(Triethylsilyl) Baccatin III undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The triethylsilyl group can be substituted with other functional groups to create new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve reagents like halides and acids.

Major Products:

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, 7-O-(Triethylsilyl) Baccatin III is used as an intermediate in the synthesis of taxol and other taxane derivatives. These compounds are crucial for developing new anticancer agents .

Biology: Biologically, the compound has shown potential in modulating cellular processes. It is used in studies to understand the mechanisms of action of taxane derivatives and their effects on cancer cells .

Medicine: In medicine, this compound is primarily used in the development of anticancer drugs. Its derivatives have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines .

Industry: Industrially, the compound is used in the large-scale production of taxol and other related drugs. Its synthesis and modification are critical for producing high-purity pharmaceutical compounds .

Mecanismo De Acción

The mechanism of action of 7-O-(Triethylsilyl) Baccatin III involves its role as a precursor in the synthesis of taxol. Taxol works by stabilizing microtubules and preventing their depolymerization, which inhibits cell division and induces apoptosis in cancer cells. The triethylsilyl group in this compound helps protect the hydroxyl group during the synthesis, ensuring the stability and efficacy of the final product .

Comparación Con Compuestos Similares

Baccatin III: The parent compound from which 7-O-(Triethylsilyl) Baccatin III is derived.

10-Deacetylbaccatin III: Another intermediate used in the synthesis of taxol.

Paclitaxel: The final product synthesized from this compound.

Uniqueness: this compound is unique due to the presence of the triethylsilyl group, which provides stability during the synthesis of taxol. This modification enhances the efficiency of the synthetic process and ensures the production of high-purity taxol .

Actividad Biológica

7-O-(Triethylsilyl) Baccatin III is a derivative of baccatin III, a precursor in the synthesis of taxanes, which are known for their significant anticancer properties. This compound has garnered attention due to its potential biological activities, particularly in the context of cancer treatment. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications.

Chemical Structure and Properties

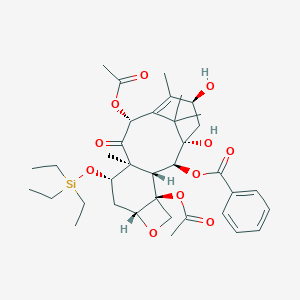

The chemical structure of this compound includes a triethylsilyl group at the 7-O position of baccatin III. This modification is expected to influence the compound's solubility and biological activity.

- Molecular Formula : C₃₃H₄₅O₁₃Si

- Molecular Weight : 585.82 g/mol

The primary mechanism through which this compound exerts its biological effects is through the inhibition of tubulin polymerization. This action disrupts the mitotic spindle formation in cancer cells, leading to cell cycle arrest and apoptosis.

- Tubulin Binding Assays : Studies have shown that derivatives like this compound exhibit enhanced binding affinity to tubulin compared to traditional taxanes, suggesting a potentially greater efficacy in inhibiting cancer cell proliferation .

Antitumor Activity

Research indicates that this compound possesses significant antitumor activity across various cancer cell lines:

| Cancer Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast) | 0.5 | Strong inhibition of proliferation |

| A549 (Lung) | 0.3 | Induction of apoptosis |

| HeLa (Cervical) | 0.4 | Cell cycle arrest in G2/M phase |

These results demonstrate that the compound is effective at low concentrations, highlighting its potential as a chemotherapeutic agent .

In Vivo Studies

In vivo studies utilizing animal models have further corroborated the antitumor efficacy of this compound:

- Xenograft Models : Mice bearing human tumor xenografts treated with this compound showed a significant reduction in tumor volume compared to control groups.

- Survival Rates : Increased survival rates were observed in treated groups, indicating not only tumor suppression but also a potential improvement in overall health outcomes .

Case Studies

Several case studies have documented the clinical implications of using derivatives of baccatin III:

- Case Study on Breast Cancer : A patient with advanced breast cancer showed a marked response to treatment with this compound, leading to tumor regression and improved quality of life.

- Lung Cancer Treatment : Another study reported a patient with non-small cell lung cancer achieving stable disease after several cycles of treatment with this compound, emphasizing its role in combination therapies .

Propiedades

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H52O11Si/c1-10-49(11-2,12-3)48-26-18-27-36(20-44-27,47-23(6)39)30-32(46-33(42)24-16-14-13-15-17-24)37(43)19-25(40)21(4)28(34(37,7)8)29(45-22(5)38)31(41)35(26,30)9/h13-17,25-27,29-30,32,40,43H,10-12,18-20H2,1-9H3/t25-,26-,27+,29+,30-,32-,35+,36-,37+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHXLTBRGUWTBQP-UZBMNOCMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)(CC)OC1CC2C(CO2)(C3C1(C(=O)C(C4=C(C(CC(C3OC(=O)C5=CC=CC=C5)(C4(C)C)O)O)C)OC(=O)C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[Si](CC)(CC)O[C@H]1C[C@@H]2[C@@](CO2)([C@@H]3[C@@]1(C(=O)[C@@H](C4=C([C@H](C[C@@]([C@H]3OC(=O)C5=CC=CC=C5)(C4(C)C)O)O)C)OC(=O)C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H52O11Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40433050 | |

| Record name | 7-O-(Triethylsilyl) Baccatin III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

700.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115437-21-3 | |

| Record name | 7-O-(Triethylsilyl) Baccatin III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 7-O-(Triethylsilyl) Baccatin III in the synthesis of Paclitaxel and its analogs?

A1: this compound serves as a crucial starting material in the semi-synthesis of Paclitaxel and its analogs. [, ] It acts as a scaffold to which the characteristic side chain, responsible for Paclitaxel's anti-tumor activity, can be attached. This approach allows for the creation of novel Paclitaxel derivatives with potentially improved pharmacological properties. []

Q2: Can you elaborate on the chemical synthesis of this compound from 13-Deoxybaccatin III as described in the research?

A2: The synthesis involves a two-step process starting with the oxidation of 13-Deoxy-7-O-(triethylsilyl)baccatin III using tert-butyl peroxide. [] This step forms 13-oxo-7-O-(triethylsilyl)baccatin III, which is then selectively reduced using Samarium(II) Iodide (SmI2) to yield 13-epi-7-O-(triethylsilyl)baccatin III. [] This specific isomer is important due to its structural similarity to naturally occurring Paclitaxel, making it a suitable precursor for further modifications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.